1-Palmitoyl-sn-glycero-3-phosphocholine

Catalog No.
S583230
CAS No.
17364-16-8
M.F
C24H50NO7P
M. Wt
495.6 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Palmitoyl-sn-glycero-3-phosphocholine

CAS Number

17364-16-8

Product Name

1-Palmitoyl-sn-glycero-3-phosphocholine

IUPAC Name

[(2R)-3-hexadecanoyloxy-2-hydroxypropyl] 2-(trimethylazaniumyl)ethyl phosphate

Molecular Formula

C24H50NO7P

Molecular Weight

495.6 g/mol

InChI

InChI=1S/C24H50NO7P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-24(27)30-21-23(26)22-32-33(28,29)31-20-19-25(2,3)4/h23,26H,5-22H2,1-4H3/t23-/m1/s1

InChI Key

ASWBNKHCZGQVJV-HSZRJFAPSA-N

SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)O

Synonyms

(7R)-3,5,9-4,7-Dihydroxy-N,N,N-trimethyl-10-oxotrioxa-4-phosphapentacosan-1-aminium 4-Oxide Inner Salt; 1-Hexadecanoyl-sn-glycerol-3-phosphorylcholine; 1-Hexadecanoyllysolecithin; 1-O-Palmitoyl-2-lyso-sn-glycero-3-phosphocholine; MPPC; Palmitoyl L-L

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)O

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)O

Substrate for Lysophosphatidylcholine Acyltransferases (LPCATs)

1-LPC serves as a valuable substrate for studying and characterizing enzymes called lysophosphatidylcholine acyltransferases (LPCATs). These enzymes play a crucial role in cellular processes like membrane remodeling and phospholipid biosynthesis. By utilizing 1-LPC as a substrate in enzymatic assays, researchers can identify, differentiate, and characterize various LPCAT isoforms based on their ability to modify the molecule [2]. This information helps in understanding the specific functions of different LPCATs within cells. ()

Further Reading:

  • You can find more details on LPCATs and their role in phospholipid metabolism in various scientific publications. A good starting point would be scholarly databases or scientific review articles on phospholipid biosynthesis.

While the above is the primary application of 1-LPC in research, there are ongoing investigations into its potential roles in other areas:

Other Potential Research Areas

  • Studies suggest that 1-LPC might influence immune function. Research using mouse models of sepsis indicates that administration of 1-LPC can enhance neutrophil function, which contributes to bacterial clearance and improved survival [5]. However, more research is needed to understand the specific mechanisms and therapeutic potential of 1-LPC in this context. ()

1-Palmitoyl-sn-glycero-3-phosphocholine is a phospholipid that plays a crucial role in cellular membranes. It consists of a glycerol backbone esterified to palmitic acid at the first position, a phosphate group, and a choline moiety. Its molecular formula is C24H50NO7P, and it is classified as a lysophosphatidylcholine due to its structure. This compound is significant in various biological processes, including cell signaling and membrane dynamics, and serves as a metabolite in mice .

  • Hydrolysis: The compound can be hydrolyzed by phospholipases, particularly phospholipase A2, leading to the release of palmitic acid and the formation of lysophosphatidylcholine .
  • Oxidation: Under oxidative stress, the double bonds in the acyl chains may be oxidized, affecting membrane integrity and function .
  • Transesterification: This reaction can occur with alcohols or other nucleophiles, modifying the acyl chain composition.

1-Palmitoyl-sn-glycero-3-phosphocholine exhibits various biological activities:

  • Cell Membrane Structure: It contributes to the structural integrity of cell membranes, influencing fluidity and permeability.
  • Signal Transduction: This compound plays a role in cell signaling pathways, particularly those involving lipid mediators.
  • Metabolic Role: It serves as a substrate for further metabolism into other bioactive lipids, affecting cellular responses to stimuli.

1-Palmitoyl-sn-glycero-3-phosphocholine can be synthesized through several methods:

  • Chemical Synthesis: This involves the stepwise assembly of the glycerol backbone with palmitic acid and subsequent phosphorylation followed by choline addition.
  • Enzymatic Synthesis: Enzymes such as acyltransferases can catalyze the formation of this phospholipid from simpler precursors in biological systems.
  • Lipid Extraction: Isolation from natural sources like egg yolk or soybeans is also common, where it is found as part of complex lipid mixtures.

1-Palmitoyl-sn-glycero-3-phosphocholine has several applications:

  • Biotechnology: Used in liposome formulation for drug delivery systems due to its biocompatibility.
  • Pharmaceuticals: Acts as a model compound for studying membrane interactions and drug-lipid interactions.
  • Research: Utilized in studies focusing on membrane dynamics and lipid metabolism.

Interaction studies involving 1-Palmitoyl-sn-glycero-3-phosphocholine have revealed its role in:

  • Membrane Protein Functionality: It affects the activity and stability of membrane proteins through lipid-protein interactions.
  • Drug Interactions: The compound influences how drugs interact with cellular membranes, impacting absorption and efficacy.
  • Cell Signaling Pathways: It participates in modulating various signaling pathways by altering membrane properties.

Several compounds share structural similarities with 1-Palmitoyl-sn-glycero-3-phosphocholine. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
1-Oleoyl-sn-glycero-3-phosphocholineContains oleic acid at position 1More unsaturated fatty acid chain affecting fluidity
1-Palmitoyl-2-hydroxy-sn-glycero-3-phosphocholineHydroxy group at position 2Enhances interaction with proteins due to hydroxyl group
PhosphatidylcholineContains two acyl chainsMore complex structure with diverse biological roles

1-Palmitoyl-sn-glycero-3-phosphocholine is unique due to its specific fatty acid composition and its role as a precursor for various bioactive lipids. Its distinct properties make it an essential component in both biological research and practical applications.

Physical Description

Solid

XLogP3

5.6

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

1

Exact Mass

495.33248993 g/mol

Monoisotopic Mass

495.33248993 g/mol

Heavy Atom Count

33

Appearance

Unit:100 mgSolvent:nonePurity:98+%Physical solid

UNII

JD6PYE3XUX

Wikipedia

1-hexadecanoyl-sn-glycero-3-phosphocholine

Use Classification

Lipids -> Glycerophospholipids [GP] -> Glycerophosphocholines [GP01] -> Monoacylglycerophosphocholines [GP0105]

Dates

Modify: 2023-08-15
1. R. Woodruff and R. Franklin “Demyelination and remyelination of the caudal cerebellar peduncle of adult rats following stereotaxic injections oflysolecithin, ethidium bromide, and complement/anti-galactocerebroside: A comparative study” Glia, vol. 25 pp. 216-228, 19992. P. Henry et al. “Impairment of endothelium-dependent arterial relaxation by lysolecithin in modified low-density lipoproteins” Nature, vol. 344 pp. 160-162, 19903.E. Omerovic et al. “Pro-Arrhythmic Effects of Lysolecithin on Isolated Cardiomyocytes” Circulation, 2008;118:S_9224. A. Simonsen “Activation of Phospholipase A2 by Ternary Model Membranes” Biophysical Journal., vol. 94 pp. 3966-3975, 2008

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